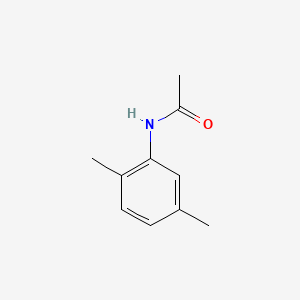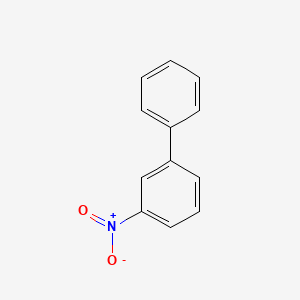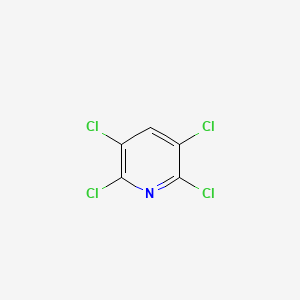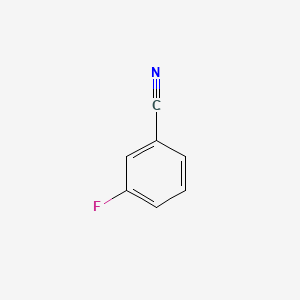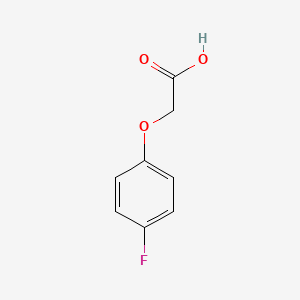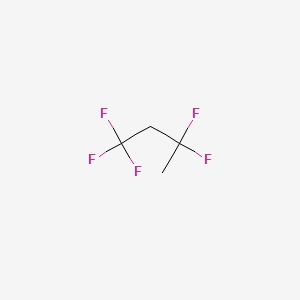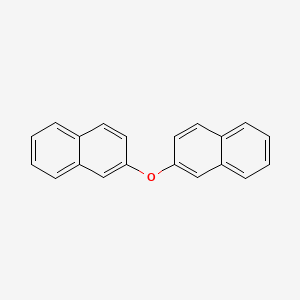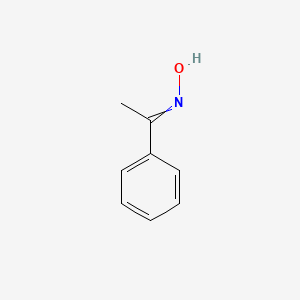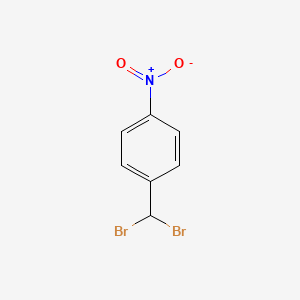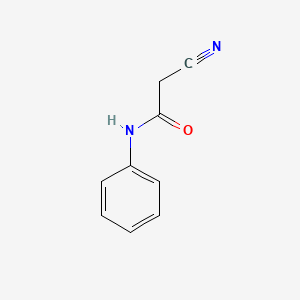
3-(三甲氧基甲硅烷基)丙酸乙酯
描述
3-(Trimethoxysilyl)propyl acetate is a molecular compound with the formula C8H18O5Si . It is a reactive monomer that is majorly used as a silane coupling agent for the formation of hybrid compounds .
Synthesis Analysis
The synthesis of 3-(Trimethoxysilyl)propyl acetate involves various methods exhibiting higher reactivity towards hydrolysis . It has been used in the synthesis of microencapsulated n-octadecane with hybrid shells .Molecular Structure Analysis
The molecular structure of 3-(Trimethoxysilyl)propyl acetate includes an acetoxy functional group containing an unsaturated double-bond structure and three hydrolyzable alkoxy (methoxy) groups .Chemical Reactions Analysis
3-(Trimethoxysilyl)propyl acetate exhibits dual reactivity, allowing it to improve the bonding and compatibility between inorganic materials (glass, metal, fillers) and organic polymers (thermosetting resins, plastics, elastomers) through a two-way chemical reaction .Physical And Chemical Properties Analysis
3-(Trimethoxysilyl)propyl acetate is a liquid at room temperature . It has a molecular weight of 222.31 .科学研究应用
Biomedical Engineering: 3D Printable UV-Curable Inks
3-(Trimethoxysilyl)propyl acetate: is used to modify bacterial cellulose nanofibers, which serve as a crosslinking and reinforcing agent for 3D printable UV-curable inks . This modification enhances the quality of 3D printed filaments by reducing nanofiber agglomeration and improving the mechanical properties of the printed materials, making it highly suitable for biomedical applications like drug delivery systems, scaffolds for tissue engineering, and wound dressings .
Polymer Composites: Functionalization of Barium Titanate
The compound is utilized in the functionalization of barium titanate nanoparticles within photopolymer composites . This process improves the performance of lead-free piezoelectric composites by enhancing particle dispersion, increasing suspension viscosity, and influencing the dielectric properties of the composites, which are critical for various electronic applications .
Cell Adhesion: In Situ Hybridization
In situ hybridization techniques employ 3-(Trimethoxysilyl)propyl acetate along with poly-L-lysine to attach cells, microscopic sections, and whole organs to glass surfaces . This method is faster and more durable compared to traditional techniques, providing a robust platform for various biological and medical research applications .
Nanomaterials: Organic/Inorganic Hybrid Materials
The compound is instrumental in the preparation of organic/inorganic hybrid nanomaterials . These materials exhibit unique properties that are beneficial for a wide range of applications, including sensors, catalysts, and drug delivery systems .
Polymerization Reactions: Copolymerization Agent
3-(Trimethoxysilyl)propyl acetate: acts as a monomer and coupling agent in polymerization reactions . It is copolymerized with other monomers to produce polymer films with improved mechanical properties and adhesion to various substrates, which is essential for coatings and adhesive industries .
Tissue Engineering: Scaffold Microstructural Properties
The chemical is used in the synthesis of scaffolds for hard-tissue engineering . It contributes to the optimal chemical composition, structural dimensions, topography, and microstructural properties of scaffolds, meeting the potential requirements for the regeneration of bones and other hard tissues .
作用机制
Target of Action
3-(Trimethoxysilyl)propyl acetate is a type of silane coupling agent . Its primary targets are various substrates, including polymers and inorganic materials . The compound acts on these targets to improve their interfacial adhesion, which is crucial in the formation of hybrid compounds .
Mode of Action
The compound interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the silane coupling agent and the substrate . The trimethoxysilyl group in the compound undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on the substrate surface . This results in the formation of strong Si-O-Si bonds, effectively linking the organic and inorganic components .
Biochemical Pathways
The primary biochemical pathway affected by 3-(Trimethoxysilyl)propyl acetate is the silanization process . This process alters the surface properties of the substrate, enhancing its compatibility with other materials . The downstream effects include improved mechanical properties and adhesion to various substrates .
Pharmacokinetics
Its bioavailability in a given system is influenced by factors such as concentration, temperature, and ph, which can affect the rate of hydrolysis and subsequent bonding with the substrate .
Result of Action
The action of 3-(Trimethoxysilyl)propyl acetate results in the formation of a hydrophobic surface by lowering the surface tension and increasing the wettability . This enhances the adhesion between the organic and inorganic components, leading to the production of hybrid compounds with improved mechanical properties .
Action Environment
The action, efficacy, and stability of 3-(Trimethoxysilyl)propyl acetate are influenced by various environmental factors. These include the presence of moisture (required for hydrolysis), temperature (affects reaction rate), and the nature of the substrate (influences the bonding efficiency) . Proper storage conditions, such as a dry environment at 2-8°C, are necessary to maintain the compound’s stability .
安全和危害
未来方向
The future directions of 3-(Trimethoxysilyl)propyl acetate involve its use in the formation of hybrid compounds, improving the mechanical properties of resin-based composites, or improving the adhesive strength of resin coatings and water resistance . It also has potential applications in tissue engineering .
属性
IUPAC Name |
3-trimethoxysilylpropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5Si/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTPAOAMKBXNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207756 | |
| Record name | 3-(Trimethoxysilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethoxysilyl)propyl acetate | |
CAS RN |
59004-18-1 | |
| Record name | 1-Propanol, 3-(trimethoxysilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59004-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Trimethoxysilylpropyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059004181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethoxysilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethoxysilyl)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TRIMETHOXYSILYLPROPYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FAR232SUD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



